Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate
Description
Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a Boc-protected pyrrolidine moiety and an ethyl ester at position 2. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and role in medicinal chemistry as a bioisostere for ester or amide groups. The tert-butoxycarbonyl (Boc) group on the pyrrolidine enhances solubility in organic solvents and serves as a protective group for amines during synthetic processes. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for peptidomimetics or kinase inhibitors, where the pyrrolidine ring contributes to spatial orientation and hydrogen-bonding interactions.
Properties
IUPAC Name |
ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-5-20-12(18)10-15-11(22-16-10)9-7-6-8-17(9)13(19)21-14(2,3)4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKLZEONTPHOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2CCCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate typically involves multiple steps, starting with the protection of amines using the tert-butoxycarbonyl (BOC) group. The reaction conditions often require aqueous environments and the presence of a base such as sodium hydroxide. The BOC group can be added to amines under these conditions using di-tert-butyl dicarbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide or iodide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Oxadiazole-3-carboxylates
The following table summarizes key structural analogues, focusing on substituent variations at the 5-position of the 1,2,4-oxadiazole ring and their properties:
Key Observations:
Substituent Bulk and Lipophilicity: The Boc-pyrrolidine substituent in the target compound introduces significant steric bulk compared to simpler alkyl (methyl, tert-butyl) or aryl groups. Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate (MW 212.25) shares similar lipophilic characteristics but lacks the hydrogen-bonding capacity of the pyrrolidine ring.
Reactivity :
- Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate contains a reactive chloromethyl group, enabling further functionalization (e.g., nucleophilic substitution), whereas the Boc-pyrrolidine group in the target compound requires deprotection for subsequent modifications.
Synthetic Methods :
- The synthesis of Boc-protected oxadiazoles often involves coupling reactions with pre-functionalized pyrrolidine intermediates. For example, describes azide formation on a Boc-pyrrolidine-oxadiazole derivative using mesyl chloride and triethylamine. In contrast, simpler analogues (e.g., ethyl 5-methyl-) are synthesized via cyclization of amidoximes with acyl chlorides.
Spectroscopic Features :
- The Boc group in the target compound generates distinct NMR signals (e.g., tert-butyl protons at δ ~1.34 ppm) and IR carbonyl stretches (~1680–1765 cm⁻¹), consistent with analogues in . Chloromethyl or aryl substituents exhibit characteristic shifts (e.g., aryl protons at δ 6.5–8.0 ppm in ethyl 5-phenyl derivatives).
Biological Activity
Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate (CAS Number: 1803591-47-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a pyrrolidine ring and an oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A comparative analysis of several oxadiazole derivatives revealed that those with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 10 μg/mL against Gram-positive and Gram-negative bacteria .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 |
| Compound B | Escherichia coli | 5 |
| Ethyl Oxadiazole | Pseudomonas aeruginosa | 10 |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. In vitro assays such as DPPH radical scavenging tests showed that the compound can effectively reduce oxidative stress markers, indicating its potential as an antioxidant agent .
The biological activity of this compound is believed to be influenced by its ability to interact with various biological targets. The oxadiazole ring can participate in electron transfer processes, which enhances its reactivity towards free radicals and other reactive species. Furthermore, the presence of the pyrrolidine moiety may facilitate interactions with enzyme active sites, contributing to its antimicrobial and antioxidant effects.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound. The study demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential for development as an antibacterial agent .
Study 2: Antioxidant Properties
In another research effort focused on oxidative stress in cellular models, this compound was tested for its ability to scavenge free radicals. The results indicated a notable reduction in oxidative damage markers compared to control groups, reinforcing its role as a potential therapeutic agent against oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate?
- The compound is typically synthesized via sequential coupling and cyclization reactions. A common approach involves activating a carboxylic acid precursor with isobutyl chloroformate and DIPEA in CH₂Cl₂ to form a mixed anhydride, followed by reaction with a nucleophile (e.g., 2-amino-2-methylpropanol). The oxadiazole ring is formed under controlled conditions, and the Boc group is introduced via tert-butoxycarbonyl protection. Purification is achieved using flash chromatography (25 g silica, 0–100% ethyl acetate/hexane gradient) .
Q. How is the compound purified post-synthesis?
- After reaction completion (monitored via LC-MS), the crude product is washed with 0.1 M HCl, saturated NaHCO₃, and brine. Organic layers are dried over Na₂SO₄, concentrated, and purified via flash chromatography. This method yields >95% purity, confirmed by HRMS and NMR .
Q. Which spectroscopic techniques validate the compound’s structure?
- 1H/13C NMR resolves proton environments (e.g., Boc group signals at δ ~1.4 ppm for tert-butyl). IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm⁻¹). HRMS provides exact mass verification (e.g., [M+H]+ observed vs. calculated). LC-MS monitors reaction progress and intermediate formation .
Q. What are the typical reaction conditions for oxadiazole ring formation?
- Oxadiazole formation often requires anhydrous conditions, a nitrile or amidoxime precursor, and activation with reagents like DIPEA. Cyclization is achieved under reflux or microwave-assisted heating. Reaction completion is confirmed by LC-MS to track the disappearance of starting materials .
Q. How is the Boc group removed without degrading the oxadiazole core?
- The Boc group is cleaved under acidic conditions (e.g., TFA in DCM) at 0–25°C. The oxadiazole ring’s stability is maintained by avoiding prolonged exposure to strong bases or nucleophiles. Deprotection progress is monitored via TLC or LC-MS .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Yield optimization involves:
- Pre-activation of carboxylic acids with isobutyl chloroformate to form reactive intermediates.
- Stoichiometric control (e.g., 1.1–1.2 eq nucleophile to avoid side reactions).
- Temperature modulation : Room temperature for mixed anhydride formation, followed by cooling during coupling to suppress racemization.
- In-line LC-MS monitoring to terminate reactions at >95% conversion .
Q. How to resolve discrepancies between theoretical and observed spectroscopic data?
- Case study : If HRMS shows a mass shift of +16 Da, consider oxidation of the oxadiazole ring. Use 2D NMR (COSY, HSQC) to assign ambiguous proton environments. For unexpected splitting patterns, assess solvent polarity effects or conformational dynamics via variable-temperature NMR .
Q. What strategies confirm the regiochemistry of the oxadiazole ring?
- NOE correlations in NMR can differentiate between 1,2,4-oxadiazole isomers.
- X-ray crystallography provides definitive proof but requires high-purity crystals.
- Comparative IR analysis : C=N stretches in oxadiazoles (~1600 cm⁻¹) differ from isomeric triazoles .
Q. How to analyze the compound’s stability under varying storage conditions?
- Conduct accelerated stability studies :
- Store at 4°C, 25°C, and 40°C with 75% relative humidity.
- Monitor degradation via HPLC at 0, 1, 3, and 6 months.
- Key degradation pathways: Hydrolysis of the ester group (pH-dependent) or Boc deprotection. Stabilize with inert atmospheres (N₂) and desiccants .
Q. What computational methods support structural elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
